molecular formula C15H15N3 B1196175 4-(1-Ethyl-2-benzimidazolyl)aniline

4-(1-Ethyl-2-benzimidazolyl)aniline

Cat. No.: B1196175
M. Wt: 237.3 g/mol
InChI Key: IRTDEAMFWIIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-ethyl-2-benzimidazolyl)aniline is a member of benzimidazoles.

Scientific Research Applications

Anticancer Properties
4-(1-Ethyl-2-benzimidazolyl)aniline and its derivatives have shown promising anticancer activity. Studies indicate that compounds containing the benzimidazole moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Effects
Research has highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. These compounds exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. For example, certain derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Candida .

Anti-inflammatory and Antioxidant Activities
In addition to anticancer and antimicrobial properties, benzimidazole derivatives have been investigated for anti-inflammatory and antioxidant activities. These effects are crucial for addressing conditions characterized by oxidative stress and inflammation, which are prevalent in many chronic diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several approaches:

  • Condensation Reactions : The compound can be synthesized through condensation reactions between an appropriate aniline derivative and a benzimidazole precursor. This method often utilizes catalysts to enhance yield and selectivity .
  • Green Chemistry Techniques : Recent advancements focus on environmentally friendly synthesis methods that minimize waste and energy consumption. Techniques such as microwave-assisted synthesis have been employed to achieve high yields in shorter reaction times .
  • Nanocatalysis : The use of nanomaterials as catalysts has shown promise in improving the efficiency of the synthesis process. For instance, nano-sized catalysts can facilitate reactions under mild conditions, leading to better yields and reduced reaction times .

Industrial Applications

Pharmaceutical Development
The pharmacological properties of this compound make it a valuable compound in drug development. Its derivatives are being explored as potential treatments for various diseases, including cancer and infections caused by resistant pathogens.

Material Science
Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymers and coatings that require specific chemical properties or enhanced durability due to their heterocyclic structure .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Case Study 1: Anticancer Activity - A study reported that a derivative of this compound showed a significant reduction in cell viability in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like Doxorubicin .
  • Case Study 2: Antimicrobial Efficacy - Research demonstrated that certain derivatives exhibited MIC values comparable to traditional antibiotics against MRSA, suggesting their potential as alternative treatments for resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Ethyl-2-benzimidazolyl)aniline, and what reagents are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives are formed by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Ethylation of the benzimidazole nitrogen can be achieved using ethyl halides (e.g., ethyl chloride) in the presence of a base like sodium hydride . Refluxing in ethanol with glacial acetic acid as a catalyst is common .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unsubstituted benzimidazoles.

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) for separation .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?

  • NMR :

  • 1H-NMR : Look for aromatic protons (δ 7.2–8.1 ppm), NH2 signals (δ ~5.2 ppm, broad), and ethyl group signals (δ 1.3–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH2) .
  • 13C-NMR : Benzimidazole carbons appear at δ 140–160 ppm, while the aniline carbons resonate at δ 115–130 ppm .
    • IR : NH2 stretching (3300–3450 cm⁻¹), C=N (benzimidazole, ~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can address contradictions in reaction yields reported for this compound synthesis?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in ethyl halides can reduce alkylation efficiency; use molecular sieves .
  • Temperature Control : Exothermic reactions may require cooling to prevent decomposition .
    • Experimental Design : Conduct a factorial design (e.g., varying solvent polarity, catalyst loading) to identify critical factors .

Q. How can computational modeling guide the design of this compound derivatives for medicinal applications?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity .
    • Validation : Correlate computational results with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Q. What mechanistic insights explain the regioselectivity of this compound in coordination chemistry?

  • Hypothesis : The NH2 group and benzimidazole nitrogen act as chelating sites.
  • Experimental Approach :

  • Isotopic Labeling : Use 15N-labeled aniline to track binding sites via HSQC NMR .
  • Kinetic Studies : Compare reaction rates with metal salts (e.g., Cu(II) vs. Zn(II)) to determine preferred coordination geometry .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.3 g/mol

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C15H15N3/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3

InChI Key

IRTDEAMFWIIOHK-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(1-Ethyl-2-benzimidazolyl)aniline
4-(1-Ethyl-2-benzimidazolyl)aniline
4-(1-Ethyl-2-benzimidazolyl)aniline
4-(1-Ethyl-2-benzimidazolyl)aniline
4-(1-Ethyl-2-benzimidazolyl)aniline
4-(1-Ethyl-2-benzimidazolyl)aniline

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